Cas no 88491-44-5 (2-Bromo-4-hydroxyphenylacetic Acid)

2-Bromo-4-hydroxyphenylacetic Acid is a brominated derivative of phenylacetic acid, featuring a hydroxyl group at the para position relative to the acetic acid side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The bromine substituent enhances its reactivity, enabling selective functionalization in cross-coupling reactions or nucleophilic substitutions. The hydroxyl group further contributes to its utility in derivatization or as a chelating moiety. Its well-defined structure and stability make it suitable for use in research and industrial applications where precise molecular modifications are required. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
2-Bromo-4-hydroxyphenylacetic Acid structure
88491-44-5 structure
Product Name:2-Bromo-4-hydroxyphenylacetic Acid
CAS No:88491-44-5
MF:C8H7BrO3
MW:231.043381929398
MDL:MFCD06797947
CID:709500
PubChem ID:24721648
Update Time:2025-06-30

2-Bromo-4-hydroxyphenylacetic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,2-bromo-4-hydroxy-
    • 2-(2-bromo-4-hydroxyphenyl)acetic acid
    • 2-BROMO-4-HYDROXYPHENYLACETIC ACID
    • 2-Bromo-4-hydroxybenzeneacetic acid (ACI)
    • AKOS022931824
    • DTXSID80641076
    • AS-81780
    • SCHEMBL8620374
    • 88491-44-5
    • 2-(2-Bromo-4-hydroxyphenyl)aceticacid
    • (2-bromo-4-hydroxyphenyl)acetic acid
    • DYIKUAMKHXANMT-UHFFFAOYSA-N
    • E82522
    • CS-0226552
    • 2-Bromo-4-hydroxyphenylacetic Acid
    • MDL: MFCD06797947
    • Inchi: 1S/C8H7BrO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)
    • InChI Key: DYIKUAMKHXANMT-UHFFFAOYSA-N
    • SMILES: O=C(CC1C(Br)=CC(O)=CC=1)O

Computed Properties

  • Exact Mass: 229.95786g/mol
  • Monoisotopic Mass: 229.95786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 57.5Ų

2-Bromo-4-hydroxyphenylacetic Acid Pricemore >>

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2-Bromo-4-hydroxyphenylacetic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water
Reference
Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2',4'-Dihydroxyl-3-arylcoumarins
Yan, Qinfang; et al, Journal of Organic Chemistry, 2022, 87(9), 5785-5794

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water
Reference
Synthesis of Phenolic Coumestans via a Sequential Dehydrogenation/Oxa-Michael Addition Reaction of 2',4'-Dihydroxyl-3-arylcoumarins
Yan, Qinfang; et al, Journal of Organic Chemistry, 2022, 87(9), 5785-5794

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 40 °C; 8 h, 40 °C; 40 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
2.1 Reagents: Hydrochloric acid ,  Stannous chloride ;  3 h, 80 °C
Reference
Copper-catalyzed intramolecular cross dehydrogenative coupling approach to coumestans from 2'-hydroxyl-3-arylcoumarins
Song, Xianheng; et al, RSC Advances, 2019, 9(30), 17391-17398

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 40 °C; 8 h, 40 °C; 40 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
2.1 Reagents: Hydrochloric acid ,  Stannous chloride ;  3 h, 80 °C
Reference
Synthesis of Coumestrol and Aureol
Sheng, Jianfei; et al, Journal of Natural Products, 2016, 79(10), 2749-2753

2-Bromo-4-hydroxyphenylacetic Acid Raw materials

2-Bromo-4-hydroxyphenylacetic Acid Preparation Products

Additional information on 2-Bromo-4-hydroxyphenylacetic Acid

Introduction to 2-Bromo-4-hydroxyphenylacetic Acid (CAS No. 88491-44-5)

2-Bromo-4-hydroxyphenylacetic Acid, with the CAS number 88491-44-5, is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromine atom and a hydroxyl group attached to a phenyl ring, along with a carboxylic acid functional group. These structural features endow 2-Bromo-4-hydroxyphenylacetic Acid with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and research compounds.

The molecular formula of 2-Bromo-4-hydroxyphenylacetic Acid is C9H9BrO3, and its molecular weight is approximately 237.07 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including bromination, hydroxylation, and carboxylation steps. The precise control of these reactions is crucial for obtaining high yields and purity levels, which are essential for its applications in pharmaceutical research and development.

In recent years, 2-Bromo-4-hydroxyphenylacetic Acid has been the subject of numerous studies aimed at exploring its potential therapeutic applications. One area of particular interest is its role as an intermediate in the synthesis of drugs targeting specific biological pathways. For instance, researchers have investigated the use of derivatives of 2-Bromo-4-hydroxyphenylacetic Acid in the development of anti-inflammatory agents and anticancer drugs. These studies have shown promising results, highlighting the compound's ability to modulate key enzymes and signaling pathways involved in inflammation and cancer progression.

The biological activity of 2-Bromo-4-hydroxyphenylacetic Acid is attributed to its ability to interact with various biomolecules, such as proteins and enzymes. Specifically, the bromine atom and hydroxyl group can form hydrogen bonds and other non-covalent interactions that are crucial for binding to target sites. This binding affinity makes 2-Bromo-4-hydroxyphenylacetic Acid an attractive candidate for drug design and optimization.

Beyond its therapeutic potential, 2-Bromo-4-hydroxyphenylacetic Acid has also found applications in analytical chemistry and materials science. Its unique chemical properties make it useful as a reference standard in chromatographic analyses and as a building block for the synthesis of functional materials with specific optical or electronic properties.

In the context of pharmaceutical research, the synthesis and characterization of 2-Bromo-4-hydroxyphenylacetic Acid-based derivatives have been extensively studied. For example, recent studies have focused on optimizing synthetic routes to improve yield and reduce impurities. Techniques such as microwave-assisted synthesis and catalytic methods have been employed to enhance the efficiency and sustainability of these processes.

The safety profile of 2-Bromo-4-hydroxyphenylacetic Acid is another important aspect that has been thoroughly investigated. Toxicological studies have shown that the compound exhibits low toxicity when used within appropriate concentrations. However, like any chemical compound, it should be handled with care to avoid exposure to high concentrations or prolonged contact.

In conclusion, 2-Bromo-4-hydroxyphenylacetic Acid (CAS No. 88491-44-5) is a multifunctional compound with significant potential in various scientific and industrial applications. Its unique chemical structure and biological activity make it a valuable tool in pharmaceutical research, drug development, analytical chemistry, and materials science. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in these fields.

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